2-((tert-Butoxycarbonyl)amino)-3-chlorobenzoic acid
Description
2-((tert-Butoxycarbonyl)amino)-3-chlorobenzoic acid (CAS: 160450-12-4) is a benzoic acid derivative with a tert-butoxycarbonyl (Boc)-protected amino group at position 2 and a chlorine substituent at position 2. Its molecular formula is C₁₂H₁₄ClNO₄, and it has a molecular weight of 271.70 g/mol . This compound is primarily utilized in medicinal chemistry as a synthetic intermediate, particularly in the development of protease inhibitors and anticancer agents . Its Boc group serves as a protective moiety for amines, enabling selective reactivity in multi-step syntheses.
Key physicochemical properties include:
Properties
IUPAC Name |
3-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(17)14-9-7(10(15)16)5-4-6-8(9)13/h4-6H,1-3H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTIHFBNQFRARW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=C1Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201183823 | |
| Record name | 3-Chloro-2-[[(1,1-dimethylethoxy)carbonyl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201183823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
616224-62-5 | |
| Record name | 3-Chloro-2-[[(1,1-dimethylethoxy)carbonyl]amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=616224-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-[[(1,1-dimethylethoxy)carbonyl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201183823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions to form the Boc-protected intermediate . This intermediate is then subjected to further reactions to introduce the chlorobenzoic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and scalability of such reactions . These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-3-chlorobenzoic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Substitution: The chlorobenzoic acid moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.
Major Products
Deprotection: The major product is the free amine after removal of the Boc group.
Substitution: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-3-chlorobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-chlorobenzoic acid primarily involves its reactivity due to the presence of the Boc-protected amino group and the chlorobenzoic acid moiety. The Boc group provides stability to the amino group during various reactions, and its removal under acidic conditions reveals the free amine, which can then participate in further chemical transformations
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Biological Activity
2-((tert-Butoxycarbonyl)amino)-3-chlorobenzoic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
- Chemical Structure : The compound features a chlorobenzoic acid moiety with a tert-butoxycarbonyl (Boc) protecting group on the amino function.
- Molecular Formula : C12H14ClNO4
- CAS Number : 616224-62-5
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active site of specific enzymes, thus preventing substrate binding and catalytic activity.
- Receptor Modulation : It has been suggested that this compound can modulate receptor activities, potentially influencing signaling pathways related to cell growth and apoptosis.
Biological Activity and Pharmacological Effects
Research indicates that this compound exhibits several significant biological activities:
- Anticancer Activity : Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, in vitro assays demonstrated that at concentrations as low as 10 μM, it caused over 50% growth inhibition in various cancer cell lines .
- Caspase Activation : The compound has been linked to the activation of caspases, which are crucial for the apoptotic pathway. In assays involving human colon cancer cells, significant caspase-3/7 activation was observed, indicating its potential as an apoptotic inducer .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Study on Antiproliferative Effects :
- Mechanistic Insights :
-
Comparative Analysis :
- A comparative study highlighted the unique properties of this compound relative to similar benzoic acid derivatives, emphasizing its enhanced activity due to specific structural features such as the Boc group .
Data Tables
| Biological Activity | Concentration | Effect Observed |
|---|---|---|
| Antiproliferative | 10 μM | >50% growth inhibition in cancer cells |
| Caspase Activation | Variable | Significant activation of caspase-3/7 |
| Enzyme Inhibition | Not specified | Binding to target enzymes preventing activity |
Q & A
Q. What are the standard synthetic protocols for preparing 2-((tert-Butoxycarbonyl)amino)-3-chlorobenzoic acid, and how can purity be optimized?
Methodological Answer: A common approach involves coupling tert-butoxycarbonyl (Boc)-protected amines with chlorinated benzoic acid derivatives. For example, refluxing intermediates in anhydrous CH₂Cl₂ with anhydrides (e.g., succinic or phthalic anhydride) under nitrogen, followed by purification via reverse-phase HPLC using methanol-water gradients (30% → 100%), yields products with >95% purity . Key steps include strict anhydrous conditions to prevent Boc-group hydrolysis and HPLC optimization to remove unreacted starting materials. Melting point analysis (e.g., 150–151°C) and NMR spectroscopy (e.g., δ ~1.4 ppm for Boc methyl groups) are critical for purity validation .
Q. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer: A multi-technique approach is recommended:
- 1H/13C NMR : Identify Boc-protected amine protons (δ ~5.0–5.5 ppm for NH) and aromatic protons (δ ~7.0–8.0 ppm for chlorinated benzene). Carbonyl carbons (C=O) appear at ~165–175 ppm .
- IR Spectroscopy : Look for Boc-group C=O stretches (~1680–1720 cm⁻¹) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹) .
- Melting Point : Compare observed values (e.g., 150–151°C) with literature data to detect impurities .
Q. What are the primary applications of this compound in peptide synthesis?
Methodological Answer: The Boc group serves as a temporary protecting agent for amines during solid-phase peptide synthesis (SPPS). After coupling the compound to a resin-bound peptide, the Boc group is removed with trifluoroacetic acid (TFA), exposing the amine for subsequent elongation. The chloro substituent enhances steric stability, reducing unintended side reactions during acidic deprotection .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side reactions (e.g., Boc-group cleavage or racemization)?
Methodological Answer:
- Temperature Control : Maintain reflux temperatures <80°C to avoid thermal decomposition of the Boc group .
- Acid Sensitivity : Avoid protic solvents (e.g., MeOH) during synthesis; use anhydrous CH₂Cl₂ or DMF instead. Post-synthesis, store the compound at pH 6–8 to prevent premature deprotection .
- Racemization Mitigation : Use coupling reagents like HOBt/DIC, which reduce epimerization during peptide bond formation .
Q. How do researchers reconcile conflicting spectral data (e.g., unexpected NMR shifts) for this compound?
Methodological Answer:
- Solvent Effects : Compare NMR spectra in deuterated DMSO vs. CDCl₃; aromatic proton shifts may vary due to solvent polarity.
- Tautomerism : Investigate potential keto-enol tautomerism in the carboxylic acid moiety using variable-temperature NMR .
- Impurity Profiling : Use LC-MS to identify by-products (e.g., dechlorinated or Boc-deprotected analogs) that may skew data .
Q. What strategies are effective for enhancing the compound’s stability in aqueous buffers?
Methodological Answer:
- pH Buffering : Store solutions at pH 6–7 to balance Boc-group stability and carboxylic acid solubility. Avoid alkaline conditions (pH >8), which accelerate Boc hydrolysis .
- Lyophilization : Lyophilize the compound as a sodium salt for long-term storage; reconstitute in acetonitrile/water mixtures to minimize degradation .
Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?
Methodological Answer:
- DFT Calculations : Model the electron-withdrawing effect of the chloro substituent on the Boc-group’s electrophilicity.
- Retrosynthetic Analysis : Use tools like Pistachio or Reaxys to propose feasible routes, such as coupling 3-chlorobenzoic acid with Boc-protected amines via EDCI/HOBt activation .
Data Contradiction Analysis
Q. How should discrepancies in reported melting points or yields be addressed?
Methodological Answer:
- Crystallization Variability : Differences in solvent polarity (e.g., EtOAc vs. hexane) during recrystallization can alter melting points. Standardize solvent systems for reproducibility .
- Yield Optimization : If yields vary (e.g., 47% vs. 67% in similar syntheses), evaluate stoichiometry (e.g., 1.2 eq. of anhydride) and reaction time (e.g., overnight reflux vs. shorter durations) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
